molecular formula C13H8F4O3 B6384040 5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261909-72-1

5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384040
CAS RN: 1261909-72-1
M. Wt: 288.19 g/mol
InChI Key: UBMIZMKVOJQIBK-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-hydroxyphenyl)-3-trifluoromethoxyphenol, or 5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP, is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 308.2 g/mol and a melting point of 67°C. 5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP is used as a starting material in the synthesis of various compounds and has been found to be a useful intermediate in the synthesis of a number of pharmaceuticals. It has also been used as a reagent in the synthesis of new materials for use in biomedical applications.

Scientific Research Applications

5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP has been used in a variety of scientific research applications. It has been used in the synthesis of novel materials for use in biomedical applications, such as hydrogels, nanofibers, and nanosponges. It has also been used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and surfactants. Additionally, it has been used in the synthesis of various fluoro-substituted aromatic compounds, which are of interest in the study of molecular recognition and drug design.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP is not fully understood. However, it is believed that the fluoro-substituted aromatic ring of the compound is responsible for its reactivity. The presence of the fluoro-substituent increases the electron density of the ring, making it more reactive than other phenols. This increased reactivity allows the compound to form covalent bonds with other molecules, allowing it to act as an intermediate in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been found to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP in laboratory experiments is its high reactivity, which allows it to be used as an intermediate in the synthesis of various compounds. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is also important to note that the compound is volatile and can easily evaporate, which can lead to losses in the reaction. Additionally, the compound is also sensitive to light and air, which can lead to degradation.

Future Directions

The future directions for 5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP are numerous. Further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be done to explore new applications, such as its potential use as a therapeutic agent. Additionally, research could be conducted to explore new methods of synthesis, such as enzymatic or biocatalytic synthesis. Finally, research could be done to explore the potential of using the compound as a biocompatible material for use in biomedical applications, such as tissue engineering.

Synthesis Methods

5-(3-Fluoro-5-hydroxyphenyl)-3-TFMP can be synthesized from commercially available 3-fluoro-5-hydroxybenzaldehyde and 3-trifluoromethoxybenzaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and an acid such as hydrochloric acid or sulfuric acid. The reaction is typically conducted in a flask at a temperature of 80-90°C for 6-8 hours. The yield of the product is typically greater than 95%.

properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O3/c14-9-1-7(2-10(18)5-9)8-3-11(19)6-12(4-8)20-13(15,16)17/h1-6,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMIZMKVOJQIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686563
Record name 5-Fluoro-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-72-1
Record name 5-Fluoro-5'-(trifluoromethoxy)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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